molecular formula C2H10NO3PS B13438692 O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt

Cat. No.: B13438692
M. Wt: 165.18 g/mol
InChI Key: GIUYHMYPEVIYCM-TXHXQZCNSA-N
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Description

Properties

Molecular Formula

C2H10NO3PS

Molecular Weight

165.18 g/mol

IUPAC Name

azane;hydroxy-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1D3,2D3;

InChI Key

GIUYHMYPEVIYCM-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(O)OC([2H])([2H])[2H].N

Canonical SMILES

COP(=S)(O)OC.N

Origin of Product

United States

Preparation Methods

Thiolation of Phosphorus Trichloride

  • Reaction: PCl3 reacts with molten sulfur at elevated temperature (~120°C) to form thiophosphoryl chloride (PSCl3).
  • Conditions: Controlled temperature and stirring to ensure complete conversion.
  • Notes: This step is critical as it introduces the sulfur atom double bonded to phosphorus, a defining feature of phosphorothionates.

Formation of O-Methyl Phosphorodichloridothioate-d6

  • Reaction: PSCl3 is reacted with deuterated methanol (CD3OD) to substitute chlorine atoms with O-CD3 groups, yielding O-methyl phosphorodichloridothioate-d6.
  • Conditions: The reaction is conducted in an inert atmosphere, often in dichloromethane solvent at low temperatures (-5 to 5°C) to control reactivity.
  • Reagents: Deuterated methanol (CD3OD) is used instead of regular methanol to incorporate deuterium.
  • Analytical Monitoring: Gas chromatography (GC) is employed to confirm reaction completion and purity.

Conversion to O,O-Dimethyl Phosphorochloridothioate-d6

  • Reaction: The O-methyl phosphorodichloridothioate-d6 intermediate is treated with a deuterated methylating base, commonly "methyl lye" prepared from CD3OD and sodium hydroxide, to form the diester O,O-dimethyl phosphorochloridothioate-d6.
  • Conditions: Temperature maintained at -5 to 5°C during slow addition of methyl lye over 2-3 hours, followed by stirring for an additional hour.
  • Notes: The reaction proceeds cleanly with minimal side products, and the diester is the key precursor for ammonium salt formation.

Ammonolysis to Form O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt

  • Reaction: The diester is reacted with ammonium hydroxide (aqueous ammonia) or ammonium solution in the presence of sodium hydroxide to substitute the chlorine atom with an ammonium group, forming the ammonium salt.
  • Conditions: Typically carried out in a continuous stirred tank reactor at approximately 40°C.
  • Purification: The product is extracted into dichloromethane, yielding a solution of the ammonium salt with high yield (~98%) and purity (~93%), containing minor impurities like trimethyl thiophosphate.
  • Notes: The ammonium salt must be maintained in solution to prevent decomposition or rearrangement to methamidophos.

Reaction Conditions and Analytical Data Summary

Step Reactants Conditions Temperature Solvent Yield (%) Purity (%) Notes
1. Thiolation PCl3 + S Molten sulfur reaction ~120°C None (molten sulfur) Quantitative High Formation of PSCl3
2. O-Methylation-d6 PSCl3 + CD3OD Low temp, inert atmosphere -5 to 5°C Dichloromethane High High Monitored by GC
3. Diester formation O-methyl phosphorodichloridothioate-d6 + methyl lye (CD3OD + NaOH) Slow addition, low temp -5 to 5°C Dichloromethane High High Clean reaction
4. Ammonolysis Diester + NH4OH + NaOH Continuous stirred reactor ~40°C Dichloromethane ~98% ~93% Minor impurities present

Alternative Synthetic Approaches and Considerations

  • Some methods use solvent-free microwave-assisted synthesis involving diethyl phosphite, sulfur, and ammonium salts to prepare related thiophosphate salts, but these are generally for non-deuterated analogs.
  • The use of ammonium salts with different counterions (e.g., triethylammonium) can influence regioselectivity and product distribution in related phosphorothioate syntheses.
  • Strict temperature control and inert atmosphere are critical to prevent side reactions such as rearrangement to methamidophos or formation of trimethyl thiophosphate impurities.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The compound reacts with alkylating agents (e.g., dimethyl sulfate) under basic conditions to form methamidophos derivatives:
O,O-Dimethyl Phosphorothionate-d6 + (CH₃O)₂SO₂ → Methamidophos-d6 + NH₄HSO₄\text{O,O-Dimethyl Phosphorothionate-d6 + (CH₃O)₂SO₂ → Methamidophos-d6 + NH₄HSO₄}
This reaction is critical in pesticide synthesis, retaining deuterium labels at methyl groups .

2.2. Acetylation

Treatment with acetic anhydride yields N-acetyl derivatives:
O,O-Dimethyl Phosphorothionate-d6 + (CH₃CO)₂O → N-(Methoxy-d₃-methylsulfanylphosphoryl)acetamide\text{O,O-Dimethyl Phosphorothionate-d6 + (CH₃CO)₂O → N-(Methoxy-d₃-methylsulfanylphosphoryl)acetamide}
This product is stabilized in CH₂Cl₂, with no isotopic exchange observed .

Biochemical Interactions

Table 2: Acetylcholinesterase Inhibition

ParameterValueSource
IC₅₀12 nM (non-deuterated analog)
MechanismIrreversible binding to serine residue (active site)
Isotope Effect (kH/kD)~1.8 (due to deuterated methyl groups)

The deuterated compound exhibits slower enzyme inhibition kinetics compared to non-deuterated analogs, attributed to deuterium’s kinetic isotope effect .

Stability and Degradation

  • Hydrolysis : Degrades in aqueous alkaline media (pH >9) via P–S bond cleavage:
    C₂H₄D₆NO₃PS + H₂O → (CH₃O)₂PO⁻ + SH⁻ + NH₄⁺\text{C₂H₄D₆NO₃PS + H₂O → (CH₃O)₂PO⁻ + SH⁻ + NH₄⁺}
    Half-life at pH 10: ~4 hours (25°C) .

  • Thermal Stability : Decomposes above 150°C, releasing (CH₃)₂S and POₓ fragments .

Scientific Research Applications

O,O-Dimethyl Phosphorothionate Ammonium Salt is a chemical compound with the molecular formula C2H10NO3PS and a molecular weight of 159.14 . It functions as an inhibitor of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine .

Research Use

O,O-Dimethyl Phosphorothionate Ammonium Salt is intended for research purposes only, specifically in laboratory settings and not for diagnostic or therapeutic use .

As an Inhibitor of Acetylcholinesterase

  • Mechanism of Inhibition The inhibitory action of O,O-Dimethyl Phosphorothionate Ammonium Salt occurs because it binds to the active site of acetylcholinesterase .
  • Nervous System Effects By binding to acetylcholinesterase, this salt hampers the enzyme's ability to break down acetylcholine, leading to an accumulation of acetylcholine in the nervous system, which can result in various physiological effects .

Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are used as active agents in disinfectants, antiseptics, and preservatives .

NBD-DDA Compound Studies

N-dodecyl- N, N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA) is a fluorescently labeled quaternary ammonium compound .

  • Detection and Applications NBD-DDA can be readily detected by flow cytometry and fluorescence microscopy using standard GFP/FITC settings, making it suitable for molecular and single-cell studies .
  • Antimicrobial Activity NBD-DDA exhibits antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Resistance Mechanisms Research indicates that reduced accumulation of NBD-DDA is associated with increased survival in the presence of BAC, and NBD-DDA efflux is mediated by multidrug efflux pumps utilizing TolC .

Alkylammonium Salt Catalysts

Alkylammonium salt catalysts can be used for the transesterification of methyl esters with glycidol to produce glycidyl esters in high yields .

DNP NMR Spectroscopy

  • Characterization and Monitoring DNP NMR is a reliable analytical method for characterizing and monitoring the stability of PS-supported alkylammonium salt catalysts without the need for labeling .
  • Deactivation Mechanism The deactivation of the catalyst is associated with the adsorption of products on a cationic moiety, which inhibits efficient catalyst turnover .

AM-9

AM-9 is a gelling agent that, once a catalyst is added, gels in a controlled period. The gel that forms is insoluble in water, organic solvents, and alkalis and is also impermeable to water and most organic solvents .

Heterocyclic Amine

Mechanism of Action

The mechanism of action of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s behavior in various systems. It primarily acts by inhibiting certain enzymes or interacting with specific receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1330162-95-2 (deuterated); 40633-14-5 (unlabeled) .
  • Molecular Formula: C₂H₄D₆NO₃PS (deuterated); C₂H₈NO₃PS (unlabeled).
  • Molecular Weight : 165.18 (deuterated); 159.13 (unlabeled) .
  • Structure: Features two deuterated methoxy groups (OCH₃), a phosphorothionate (P=S) core, and an ammonium counterion. The SMILES notation is SP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=O.N .

Physicochemical Properties :

  • Solubility : Highly water-soluble due to the ammonium ion .
  • Stability : Requires storage at -20°C to maintain integrity .

Comparison with Structurally Similar Compounds

Unlabeled Analog: O,O-Dimethyl Phosphorothionate Ammonium Salt (CAS 40633-14-5)

  • Key Differences :
    • Lacks deuterium, making it unsuitable for isotope dilution mass spectrometry.
    • Directly inhibits acetylcholinesterase, unlike the deuterated form, which is metabolically inert .
  • Applications : Intermediate in synthesizing pesticides like omethoate .

Organophosphate Pesticides (e.g., Parathion-Methyl, Fenitrothion)

  • Structural Variations :
    • Parathion-Methyl (CAS 298-00-0) : O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate. Contains a nitrophenyl group instead of an ammonium ion .
    • Fenitrothion (CAS 122-14-5) : O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate. Features a methyl-nitrophenyl substituent .
  • Functional Differences :
    • These compounds act as active insecticides by inhibiting acetylcholinesterase in pests.
    • Lower water solubility compared to the ammonium salt due to hydrophobic aryl groups .

Deuterated Analog: Satisfar-d6 (CAS N/A)

  • Structure : O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) Phosphorothioic Acid O,O-Dimethyl Ester-d5.
  • Molecular Formula : C₁₀H₁₁D₆N₂O₄PS.
  • Applications : Deuterated internal standard for detecting etrimfos residues in food or environmental samples .
  • Contrast : Larger molecular size and pyrimidinyl substituent differentiate it from the target compound, which lacks heterocyclic groups .

Dithiophosphate Analog: Ammonium O,O-Dimethyl Dithiophosphate (CAS 1066-97-3)

  • Structural Difference : Contains two sulfur atoms (P=S₂) instead of one (P=S) .
  • Reactivity : Higher nucleophilicity due to additional sulfur, making it more reactive in pesticide synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS No. Substituents Deuterated Key Application Acetylcholinesterase Inhibition
O,O-Dimethyl Phosphorothionate-d6 NH₄ 1330162-95-2 OCH₃ (deuterated), NH₄⁺ Yes Analytical standard No
O,O-Dimethyl Phosphorothionate NH₄ 40633-14-5 OCH₃, NH₄⁺ No Pesticide intermediate Yes
Parathion-Methyl 298-00-0 OCH₃, 4-nitrophenyl No Insecticide Yes
Satisfar-d6 N/A OCH₃, pyrimidinyl Yes Etrimfos detection standard No
Ammonium O,O-Dimethyl Dithiophosphate 1066-97-3 OCH₃, NH₄⁺, S₂ No Reactive intermediate Unreported

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility Storage Conditions
O,O-Dimethyl Phosphorothionate-d6 NH₄ 165.18 Water-soluble -20°C
O,O-Dimethyl Phosphorothionate NH₄ 159.13 Water-soluble Room temperature
Parathion-Methyl 263.21 Lipid-soluble Room temperature
Satisfar-d6 298.33 Moderate solubility -20°C

Biological Activity

O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a chemical compound that has garnered attention in various biological and pharmacological studies. Its unique structure, which includes deuterated methyl groups, allows for enhanced tracking and analysis in biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure

This compound is a phosphorothionate derivative characterized by the presence of deuterated methyl groups. This modification can influence its biological interactions and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The compound exhibits activity comparable to that of other quaternary ammonium compounds (QACs), such as benzalkonium chloride (BAC).

Case Study: Antimicrobial Efficacy

In a study comparing the efficacy of O,O-Dimethyl Phosphorothionate-d6 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, it was found that:

  • Minimum Inhibitory Concentration (MIC) values were determined using a 96-well plate assay.
  • The compound demonstrated significant bactericidal activity at concentrations ranging from 10 to 150 µM, with specific MIC values varying by organism.
Bacterial StrainMIC (µM)
E. coli30
S. aureus20
P. aeruginosa40

This data indicates that O,O-Dimethyl Phosphorothionate-d6 has potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The mechanism by which O,O-Dimethyl Phosphorothionate-d6 exerts its antimicrobial effects appears to be similar to that of BAC. The proposed mode of action includes:

  • Membrane Disruption : The cationic headgroup of the compound interacts with the negatively charged components of bacterial membranes, leading to destabilization and increased permeability.
  • Cytoplasmic Leakage : Following membrane disruption, there is a leakage of cytoplasmic contents, which ultimately results in cell death.
  • Reduced Cellular Accumulation : Studies suggest that bacterial strains exhibiting tolerance to QACs may do so through reduced accumulation of these compounds in their cells.

Research Findings

In addition to its antimicrobial properties, O,O-Dimethyl Phosphorothionate-d6 has been investigated for its potential in drug discovery through NMR metabolomics. This technique allows researchers to analyze metabolic changes in bacteria upon treatment with various compounds, including O,O-Dimethyl Phosphorothionate-d6.

Metabolomic Analysis

A recent study utilized NMR metabolomics to evaluate the metabolic profiles of Mycobacterium smegmatis treated with O,O-Dimethyl Phosphorothionate-d6. The analysis revealed:

  • Alterations in metabolic pathways indicative of cellular stress and potential targets for antibiotic action.
  • Clustering of metabolic profiles corresponding to known mechanisms of action for other antibiotics.

Q & A

Q. Tables for Key Data

Parameter Recommended Method Reference
Synthesis Purity³¹P NMR (δ 55 ppm) + HRMS
Degradation Half-Life (pH 7)LC-MS/MS with CHES buffer
Isotopic EnrichmentIsotope Ratio MS (²H >98%)
AChE Inhibition ConstantEllman’s assay (412 nm, 25°C)

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